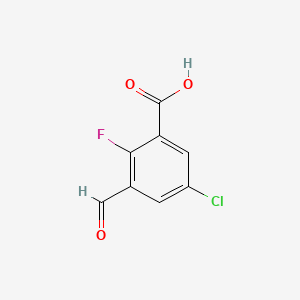

5-Chloro-2-fluoro-3-formylbenzoic acid

Description

BenchChem offers high-quality 5-Chloro-2-fluoro-3-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoro-3-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H4ClFO3 |

|---|---|

Molecular Weight |

202.56 g/mol |

IUPAC Name |

5-chloro-2-fluoro-3-formylbenzoic acid |

InChI |

InChI=1S/C8H4ClFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |

InChI Key |

LLRHVCYQXOZLKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

5-Chloro-2-fluoro-3-formylbenzoic acid chemical structure and properties

[1][2][3][4][5][6]

Executive Summary

5-Chloro-2-fluoro-3-formylbenzoic acid (CAS: 2166733-68-0 ) is a highly functionalized aromatic building block characterized by a "crowded" 1,2,3-substitution pattern.[1][2] Its structural uniqueness lies in the positioning of the formyl (-CHO) group adjacent to the fluoro (-F) substituent and meta to the carboxylic acid (-COOH). This specific geometry makes it a critical precursor for the synthesis of 7-carboxyindazoles , a scaffold increasingly prevalent in kinase inhibitors (e.g., Aurora A) and immuno-oncology agents.

Chemical Identity & Structural Analysis[7]

The molecule features a benzoic acid core decorated with three additional functional handles, enabling orthogonal chemical modifications.

| Property | Data |

| CAS Number | 2166733-68-0 |

| IUPAC Name | 5-Chloro-2-fluoro-3-formylbenzoic acid |

| Molecular Formula | C₈H₄ClFO₃ |

| Molecular Weight | 202.57 g/mol |

| SMILES | OC(=O)C1=C(F)C(C=O)=CC(Cl)=C1 |

| InChI Key | LLRHVCYQXOZLKD-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

3D Conformational Analysis

-

Steric Crowding: The C1-COOH, C2-F, and C3-CHO groups create significant steric strain. The carbonyl oxygen of the formyl group likely adopts a conformation anti to the C2-Fluorine to minimize dipole repulsion.

-

Electronic Effects: The C2-Fluorine atom exerts a strong inductive withdrawing effect (-I), activating the ring for nucleophilic aromatic substitution (

) at the C2 position—a key feature for its reactivity.

Physicochemical Properties[8]

| Parameter | Value (Predicted/Experimental) | Significance |

| pKa (Acid) | ~2.8 - 3.2 | Highly acidic due to electron-withdrawing F, Cl, and CHO groups. |

| LogP | 1.7 - 2.1 | Moderate lipophilicity; suitable for organic solvent extraction. |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; requires polar organic solvents for reaction. |

| Melting Point | >150°C (Decomposes) | High lattice energy due to hydrogen bonding dimers (COOH). |

Synthetic Pathways

The synthesis of 5-Chloro-2-fluoro-3-formylbenzoic acid is non-trivial due to the need for precise regiocontrol.[3] The most robust method involves Directed Ortho Metalation (DoM) .

Primary Route: Directed Ortho-Lithiation

This protocol leverages the directing power of the fluorine atom and the carboxylate (as a dianion) to install the formyl group at the C3 position.

Reagents:

-

Precursor: 5-Chloro-2-fluorobenzoic acid (CAS: 394-30-9)

-

Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA (2.2 equivalents)

-

Electrophile: N,N-Dimethylformamide (DMF)[3]

-

Solvent: Anhydrous THF

Mechanism:

-

Deprotonation: The first equivalent of base deprotonates the carboxylic acid.

-

Lithiation: The second equivalent removes the proton at C3. The C2-Fluorine is a potent ortho-director, significantly stronger than the directing effect of the carboxylate or chlorine, ensuring regioselectivity at C3.

-

Formylation: The aryllithium species attacks DMF.

-

Hydrolysis: Acidic workup releases the aldehyde.

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM).

Reactivity & Applications in Drug Discovery

The molecule's value lies in its ability to undergo cyclization reactions to form fused heterocycles.

Key Application: Synthesis of 5-Chloro-1H-indazole-7-carboxylic Acid

This is the primary utility of the molecule. The proximity of the aldehyde (C3) and the fluorine (C2) allows for a cascade reaction with hydrazine.

Protocol:

-

Condensation: Hydrazine reacts with the aldehyde to form a hydrazone.

-

Cyclization (

): The nucleophilic nitrogen of the hydrazone attacks the C2 position, displacing the fluorine atom. -

Result: Formation of the indazole core with the carboxylic acid retained at position 7.

Significance: This scaffold is a structural mimic found in PARP inhibitors and various kinase inhibitors where the indazole NH acts as a hydrogen bond donor in the ATP-binding pocket.

Caption: Cascade cyclization mechanism to form the indazole scaffold.

Other Functionalizations

-

Reductive Amination: The aldehyde can be coupled with amines (e.g., morpholine, piperazine) followed by reduction to install solubilizing tails.

-

Suzuki Coupling: The C5-Chloro group remains intact during the indazole formation, providing a handle for late-stage cross-coupling with aryl boronic acids.

Handling and Safety

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation to the dicarboxylic acid (5-chloro-2-fluoroisophthalic acid) upon prolonged exposure to air.

-

MSDS Signal Word: Warning.

References

-

Benchchem. (2025).[4] 5-Chloro-2-fluoro-3-formylbenzoic acid: Regioselective Synthesis Pathways. Retrieved from

-

Fujifilm Wako Chemicals. (2024). Product Detail: 5-Chloro-2-fluoro-3-formylbenzoic acid (CAS 2166733-68-0).[1][2][5][6] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7176209, 5-Chloro-2-formylbenzoic acid (Isomer comparison). Retrieved from

-

United States Patent & Trademark Office. (2021). Patent US10968201B2: Bicyclic carboxamides and methods of use thereof. (Describes synthesis of 5-chloro-1H-indazole-7-carboxylic acid). Retrieved from

Sources

- 1. 2166733-68-0・5-Chloro-2-fluoro-3-formylbenzoic acid・5-Chloro-2-fluoro-3-formylbenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. 446-30-0|4-Chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 5-Chloro-2-fluoro-3-formylbenzoic acid | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Chloro-2-fluoro-3-formylbenzoic acid,2166733-68-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. labfind.co.kr [labfind.co.kr]

Custom synthesis of 5-Chloro-2-fluoro-3-formylbenzoic acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 5-Chloro-2-fluoro-3-formylbenzoic acid CAS: [Not widely assigned, analogue to 550363-85-4] Molecular Formula: C₈H₄ClFO₃ Molecular Weight: 202.57 g/mol

The synthesis of 5-Chloro-2-fluoro-3-formylbenzoic acid presents a classic problem in regioselective aromatic substitution. This scaffold is a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation quinolone antibiotics. The "3-formyl" handle allows for reductive amination or condensation reactions, while the halogenated core modulates metabolic stability and lipophilicity.

Synthetic Challenge: The primary challenge is the regioselective installation of the formyl group at the C3 position.[1] The aromatic ring is crowded.[1] Standard electrophilic aromatic substitution (EAS) is ruled out because the carboxyl and chloro groups deactivate the ring, and the directing effects are contradictory.[1]

Selected Strategy: Directed Ortho-Metalation (DoM) We will utilize a Directed Ortho-Metalation (DoM) strategy. The C3 proton is flanked by a fluorine atom (C2) and the carboxylate group (C1).[1] Both exert a strong ortho-directing effect—Fluorine via inductive acidification and the Carboxylate via lithium coordination (Complex Induced Proximity Effect - CIPE). This synergistic direction makes C3 the most acidic site, enabling selective deprotonation using lithium amides.[1]

Part 2: Retrosynthetic Logic & Pathway Visualization

The following logic tree illustrates the decision-making process, rejecting the classical oxidation route (due to precursor availability) in favor of the high-precision DoM route.

Figure 1: Retrosynthetic analysis comparing the classical oxidation route vs. the selected DoM strategy.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 10g scale batch. It uses a "self-validating" workflow where color changes and internal temperature monitoring serve as real-time process analytical technology (PAT).

Materials & Reagents

| Reagent | Role | Equiv. | Mass/Vol | Notes |

| 5-Chloro-2-fluorobenzoic acid | Substrate | 1.0 | 10.0 g | Dry thoroughly before use. |

| LDA (2.0M in THF/Heptane) | Base | 2.5 | ~72 mL | Titrate before use. Fresh prep preferred.[1] |

| DMF (Anhydrous) | Electrophile | 3.0 | 13.2 mL | Distilled over CaH₂ or molecular sieves. |

| THF (Anhydrous) | Solvent | - | 150 mL | Na/Benzophenone distilled. |

| HCl (3M aq) | Quench | Excess | ~100 mL | - |

Step-by-Step Methodology

1. System Preparation (Critical for Moisture Sensitivity)

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

-

Purge with N₂ for 15 minutes.[1] Maintain a positive pressure of N₂ throughout the reaction.[1]

2. Substrate Solubilization

-

Charge the flask with 5-Chloro-2-fluorobenzoic acid (10.0 g, 57.3 mmol) and anhydrous THF (100 mL) .

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Observation: The starting material may partially precipitate; this is normal.[1] It will redissolve upon deprotonation.[1]

3. Dilithiation (The "DoM" Event)

-

Add LDA solution (2.5 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Rate Control: Maintain internal temperature below -70°C .

-

Mechanistic Insight: The first equivalent of LDA removes the carboxylic acid proton (forming the lithium carboxylate).[1] The second equivalent removes the C3 aromatic proton.[1] The excess (0.5 eq) ensures complete conversion.[1]

-

Color Change: The solution will typically turn from colorless/pale yellow to a deep orange or red, indicating the formation of the aryllithium species.[1]

-

Aging: Stir at -78°C for 1 hour to ensure complete metallation.

4. Formylation

-

Add anhydrous DMF (3.0 equiv) in one portion (or rapid dropwise).

-

Exotherm Warning: A mild exotherm will occur. Ensure T < -60°C.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to 0°C over 1 hour.

-

Observation: The solution color will fade as the intermediate hemiaminolate forms.[1]

5. Quench & Hydrolysis

-

Pour the reaction mixture into a vigorously stirred beaker containing 3M HCl (100 mL) and crushed ice.

-

Chemical Logic: The acid protonates the carboxylate and hydrolyzes the tetrahedral hemiaminolate intermediate to release the aldehyde.[1]

-

Stir for 30 minutes. A precipitate (the product) should begin to form.[1][2]

6. Isolation & Purification

-

Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

-

Wash combined organics with Brine (100 mL) .

-

Dry over Na₂SO₄ , filter, and concentrate in vacuo.

-

Recrystallization: The crude solid is typically yellow.[1] Recrystallize from Ethyl Acetate/Hexanes (1:3) or Toluene to yield off-white crystals.

Part 4: Analytical Validation & QC

To ensure "Trustworthiness," the synthesized product must be validated against these predicted spectral characteristics.

| Technique | Parameter | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 10.2 - 10.4 ppm | Singlet (1H) | Aldehyde (-CHO) . Distinctive downfield shift. |

| δ 13.5 - 14.0 ppm | Broad Singlet (1H) | Carboxylic Acid (-COOH) . Exchangeable with D₂O. | |

| δ 7.8 - 8.2 ppm | Doublet of Doublets | Aromatic H4 & H6 . Look for H-F coupling constants ( | |

| ¹⁹F NMR | δ -110 to -120 ppm | Multiplet | Ar-F . Shift confirms ortho-substitution pattern. |

| IR | 1690 cm⁻¹ & 1710 cm⁻¹ | Strong bands | C=O stretches for Aldehyde and Acid. |

Common Impurity:

-

Regioisomer (C6 Formylation): Rare due to the synergistic directing effect at C3, but check for a second aldehyde peak in NMR.[1]

-

Decarboxylation:[1][3] If heated too aggressively during workup, 5-chloro-2-fluorobenzaldehyde may form (loss of CO₂).

Part 5: Process Safety & Scale-Up Considerations

Figure 2: Critical safety control points for the organolithium process.

-

Cryogenics: On a >100g scale, active cryo-cooling (e.g., Julabo chillers) is required to maintain -78°C during LDA addition. Dry ice/acetone is insufficient for large exotherms.[1]

-

Solvent Swap: For industrial scale, MTBE can sometimes replace THF to simplify workup, though lithiation kinetics must be re-validated.[1]

-

Quenching: The reverse quench (adding reaction mix to acid) is safer than adding acid to the reaction mix to control gas evolution and heat.[1]

References

-

Snieckus, V. (1990).[1] Directed ortho metalation.[1][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] Link

- Foundational text on the DoM str

-

Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1]

- Source for LDA preparation and titr

-

Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-facilitated lithiations. Organic Reactions, 26, 1.

- Detailed mechanisms of heteroatom-directed lithi

-

BenchChem. (2025).[7] 5-Chloro-2-fluoro-3-formylbenzoic acid Structure & Properties. Link

- Verification of commercial availability of analogs and physical properties.

-

Sigma-Aldrich. (2024).[8] 5-Chloro-2-fluorobenzoic acid Product Sheet. Link

- Source for starting material specific

Sources

- 1. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 5. uwindsor.ca [uwindsor.ca]

- 6. baranlab.org [baranlab.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-氯-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Strategic Sourcing & Technical Profile: 5-Chloro-2-fluoro-3-formylbenzoic Acid

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Procurement Specialists

Executive Summary

5-Chloro-2-fluoro-3-formylbenzoic acid is a highly specialized, non-commodity building block used primarily in the synthesis of next-generation kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike its regioisomers (e.g., 2-fluoro-5-formylbenzoic acid, a key Olaparib intermediate), this specific isomer is not widely available as a catalog item from major distributors like Sigma-Aldrich or Fisher Scientific.

Its availability is currently restricted to Custom Synthesis (CRO) and boutique building block suppliers . The high cost and limited availability are driven by the cryogenic chemistry required for its synthesis (Directed Ortho Metalation). This guide provides a technical roadmap for sourcing, synthesizing, and validating this compound to de-risk drug discovery campaigns.

Technical Identity & Specifications

This compound is a tri-substituted benzene scaffold.[1] Its value lies in the "crowded" functionalization pattern (positions 1, 2, 3, 5), which allows for the construction of rigid, highly specific tricyclic cores in drug molecules.

| Property | Specification |

| Chemical Name | 5-Chloro-2-fluoro-3-formylbenzoic acid |

| CAS Number | Not Officially Assigned (Often cited as N/A or internal CRO codes) |

| Molecular Formula | C₈H₄ClFO₃ |

| Molecular Weight | 202.57 g/mol |

| Exact Mass | 201.9833 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water |

| pKa (Predicted) | ~2.5 (Carboxylic acid), modulated by ortho-F and meta-Cl |

Critical Note on Identity: Do not confuse this with 2-fluoro-5-formylbenzoic acid (CAS 550363-85-4), which is the standard Olaparib intermediate. The positioning of the formyl group at C3 (between the Fluorine and Carboxyl) drastically alters the chemical reactivity and steric profile.

Synthesis & Manufacturing: The Cost Drivers

The primary reason for the high price and low availability of this compound is its synthesis. Unlike isomers that can be made via simple oxidation of toluenes, the C3-formyl group requires Directed Ortho Metalation (DOM) . This process is difficult to scale due to cryogenic requirements and the use of pyrophoric bases.

The Dominant Synthesis Route (DOM)

The most efficient route utilizes the synergistic directing effects of the Fluorine (inductive) and Carboxylate (chelation) groups to lithiate position C3.

Step-by-Step Protocol:

-

Starting Material: 5-Chloro-2-fluorobenzoic acid (CAS 394-30-9) is widely available and inexpensive.[2]

-

Deprotonation: Reaction with 2.2 equivalents of Lithium Diisopropylamide (LDA) or LiTMP in THF at -78°C.

-

Formylation: Quench with Dimethylformamide (DMF) or N-Formylpiperidine.

-

Workup: Acidic hydrolysis releases the aldehyde.

Figure 1: Directed Ortho Metalation (DOM) pathway for regioselective synthesis.

Market Availability & Pricing Analysis

Because this compound is not a commodity, pricing follows a "Custom Synthesis" model rather than a "Catalog" model.

Supply Chain Tiering

-

Tier 1 (Catalog Suppliers): (e.g., Sigma, Fisher) Do not stock this.

-

Tier 2 (Specialty Building Blocks): (e.g., Ambeed, Combi-Blocks, Enamine) May list it as "In Stock" but often synthesize on demand.

-

Tier 3 (CROs): (e.g., WuXi, PharmBlock) Will synthesize upon request with a 4-6 week lead time.

Price Estimates (2025/2026)

Prices are volatile and depend on batch size.

| Quantity | Estimated Price Range | Lead Time |

| 100 mg | $350 - $500 | 1-2 Weeks (if stock) |

| 1 Gram | $1,200 - $1,800 | 2-4 Weeks |

| 10 Grams | $5,000 - $8,000 | 4-6 Weeks (Custom Batch) |

| 100 Grams | Inquire (FTE rate) | 8-10 Weeks |

Procurement Recommendation: For initial screening (mg scale), purchase from Tier 2 suppliers like Ambeed or BenchChem . For gram-scale scale-up, contract a CRO to perform the DOM synthesis outlined above, as this will be cheaper than buying catalog grams.

Quality Assurance & Validation Protocols

Due to the instability of aldehydes (oxidation to acid) and the potential for regioisomers, rigorous QC is mandatory.

Analytical Checklist

-

¹H NMR (DMSO-d₆):

-

Aldehyde Proton: Look for a singlet/doublet around 10.2 - 10.4 ppm .

-

Aromatic Region: Two aromatic protons. The coupling constants are critical to distinguish from the 4-formyl or 6-formyl isomers.

-

-

LC-MS:

-

Confirm Mass [M-H]⁻ = 201.0.

-

Check for the "Over-oxidation" impurity (5-chloro-2-fluoroisophthalic acid), which forms if the aldehyde is exposed to air.

-

-

TLC:

-

Aldehydes are distinct from acids. Use a stain like 2,4-DNP (orange spot indicates aldehyde).

-

Figure 2: Quality Control decision tree for incoming batches.

References

-

BenchChem. (2025).[4] 5-Chloro-2-fluoro-3-formylbenzoic acid: Regioselective Synthesis Pathways. Retrieved from

-

National Institutes of Health (NIH). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Olaparib. (Contextualizing the 2-fluoro-5-formyl isomer). Retrieved from

-

Ambeed. (2025). Catalog Entry: 5-Chloro-2-formylbenzoic acid derivatives.[5][6] Retrieved from

-

Ossila. (2025). 5-Chloro-2-fluorobenzoic acid (Precursor) Specifications. Retrieved from

Sources

- 1. 5-Chloro-2-fluoro-3-formylbenzoic acid | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Chloro-2-formylbenzoic acid | C8H5ClO3 | CID 7176209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 5-Chloro-2-fluoro-3-formylbenzoic Acid

Introduction: The Strategic Importance of 5-Chloro-2-fluoro-3-formylbenzoic Acid in Medicinal Chemistry

5-Chloro-2-fluoro-3-formylbenzoic acid is a highly functionalized aromatic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an aldehyde for derivatization, a carboxylic acid for salt formation or further modification, and strategically placed halogen atoms (chloro and fluoro), makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The presence of fluorine and chlorine can profoundly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making this an attractive starting material for drug discovery programs.

Reductive amination stands out as a robust and versatile C-N bond-forming reaction, enabling the conversion of the aldehyde functionality into a diverse array of primary, secondary, and tertiary amines. This application note provides detailed protocols and scientific rationale for performing the reductive amination of 5-Chloro-2-fluoro-3-formylbenzoic acid, with a focus on practical application for researchers, scientists, and drug development professionals.

The Mechanism of Reductive Amination: A Stepwise Look

Reductive amination is a two-step process that occurs in a single pot. The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a protonated imine, known as an iminium ion. The iminium ion is then reduced by a hydride source to form the final amine product. The choice of a suitable reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but reactive enough to efficiently reduce the iminium ion intermediate.[1][2][3]

Caption: Mechanism of Reductive Amination.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it ideal for the reductive amination of a wide range of aldehydes and ketones.[4][5] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of the iminium ion in the presence of the starting aldehyde.[4] This protocol outlines a direct, one-pot procedure.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometric Equivalence |

| 5-Chloro-2-fluoro-3-formylbenzoic acid | 1820604-06-1 | 204.56 | 1.0 |

| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Solvent |

| Acetic Acid (optional, catalyst) | 64-19-7 | 60.05 | 0.1 - 1.0 |

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-2-fluoro-3-formylbenzoic acid (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Amine Addition: Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

For certain primary amines, dialkylation can be a competing side reaction.[4] A stepwise approach, where the imine is pre-formed before the addition of a stronger reducing agent like sodium borohydride (NaBH₄), can mitigate this issue.[3] This method is also useful when the imine formation is sluggish.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometric Equivalence |

| 5-Chloro-2-fluoro-3-formylbenzoic acid | 1820604-06-1 | 204.56 | 1.0 |

| Primary Amine (e.g., Cyclopropylamine) | 765-30-0 | 57.09 | 1.1 |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.5 |

| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | Solvent |

| Acetic Acid (optional, catalyst) | 64-19-7 | 60.05 | a few drops |

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 5-Chloro-2-fluoro-3-formylbenzoic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol. Add a few drops of glacial acetic acid to catalyze imine formation.

-

Reaction Monitoring (Imine Formation): Stir the mixture at room temperature for 1-3 hours. Monitor the formation of the imine by TLC or LC-MS. The use of molecular sieves can aid in driving the equilibrium towards the imine by removing water.

-

Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath.

-

Reducing Agent Addition: Slowly add sodium borohydride (1.5 eq) in small portions. Control the addition rate to manage any effervescence.

-

Reaction Monitoring (Reduction): Allow the reaction to warm to room temperature and stir until the imine is fully consumed as monitored by TLC or LC-MS (typically 1-4 hours).

-

Work-up: Quench the reaction by the slow addition of water. Most of the methanol can be removed under reduced pressure.

-

Extraction: Add ethyl acetate to the residue and transfer to a separatory funnel. Wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

Application Note: Precision Oxidation of 5-Chloro-2-fluoro-3-formylbenzoic Acid

Abstract

This application note details the controlled oxidation of 5-Chloro-2-fluoro-3-formylbenzoic acid (Substrate) to 5-Chloro-2-fluoroisophthalic acid (Target). This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation quinolone antibiotics. While the presence of electron-withdrawing halogens (F, Cl) stabilizes the aromatic ring against electrophilic attack, it simultaneously activates the aldehyde carbonyl, making it susceptible to over-oxidation or side reactions under harsh conditions. This guide prioritizes the Pinnick Oxidation (NaClO₂/NaH₂PO₄) as the "Gold Standard" method for research and early-phase development due to its mildness, high chemoselectivity, and absence of toxic heavy metals (Cr, Mn).

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

Substrate Analysis

The starting material, 5-Chloro-2-fluoro-3-formylbenzoic acid, possesses three distinct functionalities:

-

Aldehyde (-CHO) at C3: The target for oxidation.

-

Carboxylic Acid (-COOH) at C1: Already oxidized; requires no protection but dictates solubility (requires polar solvents).

-

Halogens (F at C2, Cl at C5): Strong electron-withdrawing groups (EWGs).

-

Effect: They decrease the electron density of the aromatic ring, making the aldehyde carbon highly electrophilic. This facilitates the nucleophilic attack of the chlorite ion in the Pinnick mechanism but also makes the ring susceptible to nucleophilic aromatic substitution (

) if harsh bases are used.

-

Selection of Oxidation Method

| Method | Reagents | Suitability | Notes |

| Pinnick (Recommended) | NaClO₂, NaH₂PO₄, Scavenger | High | Mild, no heavy metals, avoids |

| Jones Oxidation | CrO₃, H₂SO₄ | Low | Generates toxic Cr(VI) waste; difficult workup for diacids. |

| Permanganate | KMnO₄, NaOH | Medium | Viable for industrial scale but risks defluorination under alkaline heating. |

| Silver Oxide | Ag₂O, NaOH | Medium | Excellent but prohibitively expensive for scale-up. |

Reaction Mechanism (Pinnick)

The reaction proceeds via the formation of a chlorous acid ester. The presence of a scavenger (2-methyl-2-butene) is critical to quench the hypochlorous acid (HOCl) byproduct, which could otherwise chlorinate the aromatic ring or cause oxidative degradation.

Figure 1: Mechanistic pathway of the Pinnick oxidation for 5-Chloro-2-fluoro-3-formylbenzoic acid.

Experimental Protocol

Materials & Reagents[7][8][9]

-

Substrate: 5-Chloro-2-fluoro-3-formylbenzoic acid (1.0 equiv)

-

Oxidant: Sodium Chlorite (NaClO₂), 80% technical grade (1.5 - 2.0 equiv)

-

Buffer: Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O) (1.5 equiv)[1]

-

Scavenger: 2-Methyl-2-butene (3.0 - 5.0 equiv) or Resorcinol (if alkene scavenger is unavailable)

-

Solvent: tert-Butanol (tBuOH) and Water (3:1 ratio). Note: THF can be used but tBuOH is more stable to oxidants.

Step-by-Step Procedure

Caution: Sodium chlorite is a strong oxidizer. Do not mix solid NaClO₂ with organic material. Evolution of ClO₂ gas (yellow/green) is possible; work in a fume hood.

-

Preparation of Solvent System:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (10 mmol, 2.03 g) in 30 mL of tert-butanol.

-

Add 10 mL of water. If solubility is poor, add THF dropwise until a clear solution or fine suspension is achieved.

-

Add 2-methyl-2-butene (50 mmol, 5.3 mL).

-

-

Oxidant Addition:

-

Prepare a solution of NaClO₂ (2.26 g, 20 mmol, based on 80% purity) and NaH₂PO₄·H₂O (2.07 g, 15 mmol) in 15 mL of water.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add the oxidant solution dropwise over 20-30 minutes via an addition funnel. Crucial: Controlling the addition rate prevents the accumulation of unstable ClO₂ gas.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature (20-25 °C).

-

Stir for 2–4 hours.

-

TLC/HPLC Check: Monitor the disappearance of the aldehyde.

-

TLC Eluent: 10% MeOH in DCM with 1% Acetic Acid.

-

Visualization: UV (254 nm). The diacid product will be much more polar (lower R_f) than the starting aldehyde.

-

-

-

Workup & Isolation:

-

Quench: Although most oxidant is consumed, add 5 mL of saturated Na₂SO₃ solution to destroy traces of HOCl/ClO₂.

-

Evaporation: Remove the volatile organic solvent (t-BuOH/THF) under reduced pressure (Rotavap) at 40 °C.

-

Acidification: The residue will be an aqueous slurry of the sodium salt. Acidify carefully with 1N HCl to pH ~1-2.

-

Precipitation: The target diacid, 5-Chloro-2-fluoroisophthalic acid , typically precipitates as a white solid upon acidification due to the common ion effect and low water solubility of aromatic diacids.

-

Filtration: Filter the solid, wash with cold water (3 x 10 mL) to remove inorganic salts.

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

-

Purification (If necessary)

If the crude purity is <98%, recrystallize from Water/Ethanol (9:1) or Acetonitrile .

Analytical Validation (QC)

| Test | Expected Result | Acceptance Criteria |

| Appearance | White to off-white crystalline powder | Homogeneous solid |

| ¹H NMR (DMSO-d₆) | Disappearance of aldehyde singlet (~10.2 ppm). Aromatic protons shift slightly downfield. Broad COOH peak at 12-14 ppm (2H). | No residual aldehyde >0.5% |

| ¹³C NMR | Appearance of two carbonyl signals (~165-167 ppm). Disappearance of aldehyde Carbon (~188 ppm). | Consistent structure |

| HPLC Purity | Single major peak (>98% area). | >98.0% |

Workflow Diagram

Figure 2: Operational workflow for the batch oxidation process.

Safety & Handling

-

Sodium Chlorite (NaClO₂): Contact with acids releases explosive Chlorine Dioxide (ClO₂) gas. Never mix concentrated acid and chlorite directly. Always use the buffered solution.

-

Fluorinated Aromatics: The substrate and product are potential skin and eye irritants. Wear nitrile gloves and safety goggles.

-

Waste Disposal: The aqueous filtrate contains oxidant residues. Quench with sodium sulfite before disposal into aqueous waste streams to prevent downstream reactions.

References

-

Pinnick Oxidation Protocol: Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.

-

Scavenger Modification: Kraus, G. A.; Taschner, M. J. J. Org. Chem.1980 , 45, 1175.

-

Substrate Context (Fluorinated Benzoic Acids): "5-Chloro-2-fluorobenzoic acid properties." PubChem. National Library of Medicine. Accessed Oct 2023.

-

Application in PARP Inhibitors: "Synthesis of Phthalazinone Derivatives." Journal of Medicinal Chemistry. (General reference for phthalazinone scaffolds derived from 2-fluoro-5-substituted benzoic acids).

-

Alternative Oxidation (KMnO4): "Oxidation of Benzaldehydes." Organic Chemistry Portal.

Sources

Technical Application Note: Regioselective Synthesis of 5-Chloro-2-fluoro-3-formylbenzoic Acid via Vilsmeier-Haack Formylation

This Application Note is structured to guide researchers through the high-precision synthesis of 5-Chloro-2-fluoro-3-formylbenzoic acid , a critical scaffold in the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.

While Lithiation-Formylation (LDA/DMF) is often the default route for deactivated aromatics, this guide addresses the Vilsmeier-Haack (VH) approach as requested, optimizing it for regioselectivity and scalability. We utilize the Methyl Ester intermediate to prevent side reactions with the carboxylic acid and leverage the cooperative directing effects of the Fluorine and Ester groups.

Executive Summary

Synthesizing polysubstituted benzoic acids requires precise control over regiochemistry.[1] The target molecule, 5-Chloro-2-fluoro-3-formylbenzoic acid , presents a synthetic challenge due to the presence of both activating (F) and deactivating (Cl, COOH) groups. This protocol details the Vilsmeier-Haack formylation of the methyl ester precursor (Methyl 5-chloro-2-fluorobenzoate). By protecting the acid as an ester, we prevent the formation of acid chlorides and leverage the Ortho-Para directing effect of Fluorine and the Meta directing effect of the Ester to cooperatively target the C3 position .

Key Advantages of this Protocol:

-

Regiocontrol: Exploits the cooperative electronic vectors of substituents to target C3.

-

Scalability: Avoids cryogenic conditions (-78°C) required for lithiation routes.

-

Safety: Eliminates the use of pyrophoric organolithium reagents.

Retrosynthetic Analysis & Mechanistic Logic

The Challenge of Deactivation

The Vilsmeier-Haack reaction typically requires an electron-rich aromatic ring (e.g., anisole, dimethylaniline). The substrate here contains a Chlorine (weakly deactivating) and a Carboxyl group (strongly deactivating).

-

Direct Formylation of Acid: Fails due to the formation of the acid chloride (via POCl₃) and significant ring deactivation.

-

Solution: Use Methyl 5-chloro-2-fluorobenzoate . The ester is still deactivating but allows for "forcing conditions" (high temperature) without destroying the functionality.

Regiochemistry Prediction

-

Fluorine (C2): Strong Ortho/Para director (Inductively withdrawing, Resonance donating). Directs to C1, C3, C5 .

-

Chlorine (C5): Weak Ortho/Para director. Directs to C4, C6, C2 .

-

Ester (C1): Strong Meta director. Directs to C3, C5 .

-

Ortho to Fluorine (Strong).

-

Meta to Ester (Favorable).

-

Meta to Chlorine (Neutral/Favorable).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the cooperative regioselective formylation of the benzoate ester.

Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

Methyl 5-chloro-2-fluorobenzoate (Starting Material) - Note: If starting from acid, perform Fischer Esterification first.

-

Phosphorus Oxychloride (POCl₃) - Freshly distilled.

-

N,N-Dimethylformamide (DMF) - Anhydrous (<0.05% water).

-

Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃).

-

Lithium Hydroxide (LiOH) - For final saponification.

-

-

Equipment:

-

Three-neck round-bottom flask (flame-dried).

-

Reflux condenser with CaCl₂ drying tube or N₂ line.

-

Pressure-equalizing dropping funnel.

-

Oil bath with digital temperature control.

-

Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In-Situ)

-

Setup: Purge the 3-neck flask with Nitrogen. Cool to 0–5°C using an ice/salt bath.

-

Addition: Add DMF (5.0 equiv) to the flask.

-

Activation: Dropwise add POCl₃ (3.0 equiv) over 30 minutes.

-

Critical: Maintain internal temperature <10°C . The reaction is highly exothermic. A white/yellow semi-solid (Chloroiminium salt) will form.

-

-

Maturation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete reagent formation.

Step 2: Formylation of the Substrate

-

Addition: Dissolve Methyl 5-chloro-2-fluorobenzoate (1.0 equiv) in a minimum volume of DMF (1-2 mL/g). Add this solution dropwise to the Vilsmeier reagent at RT.

-

Reaction: Heat the mixture to 90–100°C .

-

Expert Insight: Standard Vilsmeier is done at 60-70°C. Due to the deactivated nature of the benzoate, higher energy is required to overcome the activation barrier at the C3 position.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3] Reaction time is typically 12–24 hours . Look for the disappearance of the ester spot and appearance of a more polar aldehyde spot.

Step 3: Workup & Hydrolysis

-

Quench: Cool the reaction mixture to RT. Pour slowly onto crushed ice (500g per 100mL reaction) with vigorous stirring.

-

Hydrolysis: Adjust pH to ~5-6 using Sodium Acetate (saturated aq.) . Stir for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Water (2x), Brine (1x), and dry over Na₂SO₄.[2]

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (SiO₂, 0-20% EtOAc in Hexane) to yield Methyl 5-chloro-2-fluoro-3-formylbenzoate .

Step 4: Saponification to Target Acid

-

Reaction: Dissolve the purified ester in THF:Water (3:1). Add LiOH (2.5 equiv) . Stir at RT for 4 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 2-3. The product, 5-Chloro-2-fluoro-3-formylbenzoic acid , will precipitate. Filter, wash with cold water, and dry.

Quantitative Data & Troubleshooting

| Parameter | Standard Conditions | Optimized for Deactivated Substrate | Reason |

| Reagent Stoichiometry | 1.2 eq POCl₃ | 3.0 - 5.0 eq POCl₃ | Drives equilibrium on electron-poor ring. |

| Temperature | 60 - 70°C | 90 - 100°C | Overcomes high activation energy of EAS. |

| Time | 2 - 4 Hours | 12 - 24 Hours | Slow kinetics due to inductive withdrawal. |

| Solvent | DMF | DMF (Neat or High Conc.) | Maximizes concentration of electrophile. |

Troubleshooting Guide:

-

No Reaction: If starting material remains after 12h, add Triflic Anhydride (Tf₂O) (0.1 eq) as a co-activator to generate a "Superelectrophilic" Vilsmeier reagent.

-

Regioisomers: If C4 or C6 isomers form, lower temperature to 80°C and extend time. The C3 position is thermodynamically and kinetically favored due to Fluorine resonance, but high heat can erode selectivity.

-

Tarry Residue: Indicates polymerization. Ensure anhydrous conditions and strict temperature control during POCl₃ addition.

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

References

-

Regioselectivity in Vilsmeier-Haack Reactions

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions.

-

Synthesis of Fluoroquinolone Precursors

- BenchChem. (2025).

-

Vilsmeier-Haack on Deactivated Systems

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

-

Alternative Lithiation Route (Comparison)

- Semantic Scholar. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

Sources

Troubleshooting & Optimization

Preventing aldehyde oxidation in 5-Chloro-2-fluoro-3-formylbenzoic acid storage

Technical Support Center: 5-Chloro-2-fluoro-3-formylbenzoic Acid

A Senior Application Scientist's Guide to Preventing Aldehyde Oxidation During Storage

Welcome to the technical support guide for 5-Chloro-2-fluoro-3-formylbenzoic acid. As researchers and drug development professionals, the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide is designed to provide you with expert, field-proven insights into the stability of 5-Chloro-2-fluoro-3-formylbenzoic acid, with a specific focus on preventing the common issue of aldehyde oxidation. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions for the long-term preservation of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What makes the aldehyde group in 5-Chloro-2-fluoro-3-formylbenzoic acid susceptible to oxidation?

The aldehyde functional group (-CHO) is inherently prone to oxidation to a carboxylic acid (-COOH).[1][2] This is because the hydrogen atom attached to the carbonyl carbon is readily abstracted. In the case of 5-Chloro-2-fluoro-3-formylbenzoic acid, the aromatic ring is substituted with three electron-withdrawing groups (chloro, fluoro, and the existing carboxylic acid). While these groups influence the overall electronic nature of the molecule, the aldehyde remains the most sensitive site for oxidation under typical storage conditions, primarily through reaction with atmospheric oxygen.

Q2: What are the primary signs of degradation in my sample?

There are two main indicators of oxidation:

-

Visual Changes: While the pure compound is typically a white to off-white or yellow solid, significant degradation may lead to discoloration over time. However, visual inspection alone is not a reliable indicator of purity.

-

Analytical Inconsistencies: The most definitive sign of oxidation is the appearance of an impurity in analytical data. In Nuclear Magnetic Resonance (NMR) spectroscopy, you would observe the disappearance of the characteristic aldehyde proton signal (typically around 10 ppm) and the appearance of a new signal corresponding to the newly formed carboxylic acid. In Mass Spectrometry (MS), you would detect a new species with a higher molecular weight corresponding to the addition of an oxygen atom (M+16).

Q3: What is the oxidation product, and why is it problematic for my synthesis?

The oxidation of the aldehyde group on 5-Chloro-2-fluoro-3-formylbenzoic acid results in the formation of 5-Chloro-2-fluoro-1,3-benzenedicarboxylic acid .

Using a sample contaminated with this oxidized impurity can have severe consequences for your experiments:

-

Inaccurate Stoichiometry: The presence of the impurity means the actual amount of the desired aldehyde is lower than weighed, leading to incorrect molar ratios and potentially incomplete reactions.

-

Side Reactions: The new dicarboxylic acid can interfere with your reaction, leading to the formation of undesired byproducts.

-

Failed Reactions: If the aldehyde functionality is essential for the planned transformation, its absence will result in reaction failure.

Troubleshooting Guide: Identifying and Addressing Oxidation

Problem 1: My once off-white solid now appears discolored.

-

Scientific Explanation: While not definitive, a change in color can indicate chemical degradation. This may be due to the formation of minute quantities of highly conjugated impurities resulting from side reactions or the primary oxidation process.

-

Recommended Action: Do not rely on the material's appearance alone. Immediately perform a quality control check using a suitable analytical method (e.g., ¹H NMR, LC-MS) to confirm the compound's identity and purity before use.

Problem 2: My NMR spectrum shows a diminished aldehyde peak and a new downfield signal.

-

Scientific Explanation: This is a classic sign of oxidation. The aldehyde proton signal (δ ≈ 9.5-10.5 ppm) has decreased, while a new, broader signal for the second carboxylic acid proton has appeared. The integration values of these peaks can be used to quantify the extent of the degradation.

-

Recommended Action:

-

Quantify the impurity level. If it is above your experimental tolerance (typically >1-2%), the material should not be used without purification.

-

If you must proceed, adjust your starting material weight to account for the impurity, but be aware of the potential for side reactions.

-

Review your storage protocol immediately to prevent further degradation of the remaining stock. Refer to the protocols below for best practices.

-

Problem 3: My reaction yield is significantly lower than expected, and this reagent is a key starting material.

-

Scientific Explanation: Assuming other reaction parameters are optimized, low yield is a strong indicator that your starting material has degraded. The active aldehyde is not present at the required concentration, effectively limiting the reaction.

-

Recommended Action:

-

Place the current reaction on hold and immediately analyze a sample of the 5-Chloro-2-fluoro-3-formylbenzoic acid from the stock bottle.

-

If oxidation is confirmed, acquire a new, quality-assured batch of the reagent.

-

Implement a rigorous storage protocol for all sensitive reagents to prevent future occurrences. The use of an inert atmosphere is highly recommended for any air-sensitive compound.[3][4][5]

-

Visualizing the Degradation Pathway

The oxidation process is a straightforward but detrimental transformation of the key aldehyde functional group.

Caption: The oxidation pathway of 5-Chloro-2-fluoro-3-formylbenzoic acid.

Experimental Protocols for Optimal Storage

Adherence to a strict storage protocol is the most effective way to ensure the long-term stability of 5-Chloro-2-fluoro-3-formylbenzoic acid.

Storage Condition Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the kinetic rate of the oxidation reaction. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidizing agent.[6][7] |

| Container | Tightly-sealed, amber glass vial | Prevents exposure to air and light, which can catalyze degradation. |

| Handling | Minimize exposure to air | The compound should only be handled in the open for the briefest time necessary. |

Protocol 1: Short-Term Storage (Use within 1-2 weeks)

-

Preparation: Ensure the compound is in its original, tightly sealed container or a clean, dry amber glass vial with a PTFE-lined cap.

-

Storage: Place the container in a refrigerator at 2-8°C.

-

Handling: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.

-

Dispensing: Quickly weigh the required amount and immediately and securely reseal the container.

-

Return to Storage: Promptly return the container to the refrigerator.

Protocol 2: Long-Term Storage (Use > 2 weeks)

This protocol utilizes an inert gas blanket to provide the highest level of protection.[8][9][10]

-

Materials:

-

5-Chloro-2-fluoro-3-formylbenzoic acid in a vial with a septum-lined cap (e.g., a Sure/Seal™ bottle or similar).[11]

-

A cylinder of high-purity nitrogen or argon with a regulator.

-

A Schlenk line or a simple needle setup for gas delivery.

-

Clean, dry syringes and needles.

-

-

Procedure: Inert Gas Blanketing

-

Setup: Ensure all glassware and equipment are completely dry.[11]

-

Purge: Insert a "vent" needle (not submerged in the headspace) through the septum of the vial.

-

Introduce Gas: Insert a second needle connected to the inert gas line, ensuring its tip is above the solid material.

-

Flush: Gently flush the headspace with the inert gas for 1-2 minutes. The vent needle allows the displaced air to exit.

-

Seal: Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

-

Reinforce Seal: For extra protection, wrap the cap and septum area with Parafilm®.

-

Store: Place the sealed vial in a refrigerator at 2-8°C.

-

-

Procedure: Dispensing from Inert Atmosphere

-

Allow the container to warm to room temperature.

-

Briefly insert a needle attached to a balloon filled with inert gas to equalize pressure.

-

Pierce the septum with a clean, dry spatula or use a syringe if the compound is in solution for another reaction.

-

Withdraw the required amount.

-

Re-flush the headspace with inert gas as described in steps 2.2-2.5 before returning to storage.

-

Storage Protocol Decision Workflow

This workflow helps in selecting the appropriate storage method based on experimental needs.

Caption: Decision workflow for selecting the correct storage protocol.

By implementing these scientifically grounded storage and handling procedures, you can ensure the integrity and reactivity of your 5-Chloro-2-fluoro-3-formylbenzoic acid, leading to more reliable and reproducible research outcomes.

References

-

GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

-

Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

-

GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]

-

Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]

-

Sciencemadness. (2020, July 6). Oxidation of aldehydes to carboxylic acids?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Reddit. (2023, February 19). I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C?. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

- 6. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]

- 7. airproducts.com [airproducts.com]

- 8. generon.com [generon.com]

- 9. blog.polyprocessing.com [blog.polyprocessing.com]

- 10. Tank blanketing - Wikipedia [en.wikipedia.org]

- 11. ehs.umich.edu [ehs.umich.edu]

Technical Support Center: Controlling Side Reactions in 5-Chloro-2-fluoro-3-formylbenzoic Acid Coupling Reactions

Welcome to the technical support center for 5-Chloro-2-fluoro-3-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions with this versatile trifunctional building block. Here, we address common side reactions, offering in-depth troubleshooting advice and optimized protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with 5-Chloro-2-fluoro-3-formylbenzoic acid?

5-Chloro-2-fluoro-3-formylbenzoic acid possesses three distinct functional groups ripe for chemical modification: a carboxylic acid, an aldehyde (formyl group), and a halogenated aromatic ring. This structure allows for a variety of coupling reactions, primarily:

-

Amide Bond Formation: The carboxylic acid is readily coupled with primary or secondary amines using standard coupling reagents.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent on the aromatic ring serves as a handle for reactions like Suzuki-Miyaura, Stille, and Negishi couplings to form new carbon-carbon bonds.[2][3][4][5]

-

Reductive Amination: The formyl group can be converted to an amine and coupled with various substrates.

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What's causing this and how can I prevent it?

Homocoupling of the boronic acid to form a biaryl impurity is a frequent side reaction in Suzuki-Miyaura couplings.[6][7]

Root Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[8] The mechanism can involve a stoichiometric reaction between the Pd(II) catalyst and the boronic acid, leading to the undesired dimer and Pd(0).[8]

Troubleshooting and Mitigation Strategies:

| Strategy | Detailed Explanation | Expected Outcome |

| Rigorous Degassing | Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[8] Before adding the catalyst, thoroughly degas the reaction mixture by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.[9] | Minimized Pd(II) concentration, leading to a significant reduction in the homocoupling byproduct. |

| Use of a Mild Reducing Agent | The addition of a mild reducing agent, such as potassium formate, can help ensure the palladium catalyst remains in its active Pd(0) state.[6][8] | Suppression of the homocoupling pathway without interfering with the main catalytic cycle.[8] |

| Choice of Boronic Acid Derivative | Boronic acids can be susceptible to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can provide a slower, more controlled release of the boronic acid, thereby suppressing side reactions like homocoupling.[6] | Improved stability of the boron reagent, leading to a cleaner reaction profile. |

| Appropriate Catalyst Selection | Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[9] Alternatively, using palladium black as a heterogeneous catalyst can simplify the control of palladium species in the reaction.[8] | Faster entry into the catalytic cycle and reduced opportunity for side reactions. |

Q3: My primary side product is the dehalogenated starting material. What causes this and how can I minimize it?

Dehalogenation, the replacement of the chlorine atom with a hydrogen, is another common side reaction in palladium-catalyzed cross-coupling reactions.[9]

Root Cause: The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism for dehalogenation.[9] This can arise from reactions of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[9] The Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[9]

Troubleshooting and Mitigation Strategies:

| Strategy | Detailed Explanation | Expected Outcome |

| Choice of Base | The base can be a source of hydrides or promote the formation of Pd-H species. Use a non-coordinating, anhydrous base. Potassium phosphate (K₃PO₄) is often a good choice.[9] | Reduced formation of palladium-hydride species, leading to less dehalogenation. |

| Ligand Selection | The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus dehalogenation. Bulky, electron-rich phosphine ligands, such as SPhos, can promote the desired reductive elimination.[9] | Increased rate of the desired coupling reaction, outcompeting the dehalogenation pathway. |

| Anhydrous Conditions | If not intentionally running in an aqueous system, ensure all reagents and solvents are rigorously dried. Water can be a proton source leading to dehalogenation.[9] | Minimized protodehalogenation. |

| Substrate Purity | Impurities in the starting materials can sometimes contribute to catalyst deactivation or side reactions. Ensure the 5-Chloro-2-fluoro-3-formylbenzoic acid is of high purity. | A cleaner reaction with fewer competing pathways. |

Q4: During an amide coupling, I'm getting low yields and see byproducts related to the aldehyde. How do I protect the formyl group?

The aldehyde group is susceptible to reaction with amines (forming imines) or can be reduced under certain conditions, leading to a complex product mixture and lower yields of the desired amide.[1]

Solution: Acetal Protection

The most common and effective way to protect an aldehyde is to convert it into an acetal, which is stable under the basic or neutral conditions of most amide coupling reactions.[10]

Experimental Protocol: Acetal Protection of the Formyl Group

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 5-Chloro-2-fluoro-3-formylbenzoic acid (1.0 eq) and ethylene glycol (1.2 eq) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected product. This can then be used directly in the subsequent amide coupling step.[1]

Deprotection: The acetal can be easily removed after the amide coupling by treatment with a mild acid in an aqueous solution.[11]

Q5: My reaction is sluggish and I'm observing both starting material and side products even after extended reaction times. What can I do?

A sluggish reaction can allow time for side reactions to become more prominent.[9] Several factors could be at play.

Troubleshooting Workflow for Sluggish Reactions

Caption: Troubleshooting workflow for sluggish reactions.

Detailed Considerations:

-

Catalyst Activity: Ensure your palladium source is active. Pd(OAc)₂ can sometimes be slow to reduce to the active Pd(0) species.[6] Using a pre-catalyst that readily forms Pd(0) can accelerate the reaction.[9]

-

Temperature: While higher temperatures can accelerate the desired reaction, they can also promote side reactions. A careful optimization of the reaction temperature is crucial.

-

Solvent: The choice of solvent is critical for ensuring all reactants are sufficiently soluble. For Suzuki-Miyaura couplings, solvent systems like toluene/water are common.[9]

-

Ligand-to-Metal Ratio: The ratio of phosphine ligand to palladium can significantly impact the catalytic activity. Too much or too little can be detrimental.

Visualizing Key Reaction Pathways

Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Caption: Suzuki-Miyaura cycle and key side reactions.

This diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura reaction in blue. Competing side reactions, such as homocoupling (red) and dehalogenation (yellow), are shown as alternative pathways that can reduce the yield of the desired cross-coupled product.

References

- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions.

- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.

- BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.

- BenchChem. (n.d.). 5-Chloro-2-fluoro-3-formylbenzoic acid.

- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.

- Chemistry LibreTexts. (2014). Cross-Coupling Reactions.

- Chemistry Stack Exchange. (2016). Reduction of a ketone in the presence of an aldehyde.

- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.

- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.

- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.

- BenchChem. (n.d.). Troubleshooting low yield in reactions with 2-Fluoro-5-formylbenzoic acid.

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Chloro-2-fluoro-3-formylbenzoic acid | Benchchem [benchchem.com]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Stability of 5-Chloro-2-fluoro-3-formylbenzoic Acid

This guide functions as a specialized technical support resource for researchers working with 5-Chloro-2-fluoro-3-formylbenzoic acid . It is structured to address stability challenges inherent to its poly-functionalized core, specifically focusing on its reactivity under basic conditions.

Executive Summary: The Stability Paradox

5-Chloro-2-fluoro-3-formylbenzoic acid presents a unique stability challenge due to the "Ortho-Ortho Effect." The fluorine atom at position C2 is flanked by two electron-withdrawing groups (EWGs): the carboxylic acid (C1) and the formyl group (C3).

While the carboxylic acid requires basic conditions for dissolution (forming the carboxylate salt), these same conditions activate the C2-Fluorine bond toward Nucleophilic Aromatic Substitution (

Critical Warning: Prolonged exposure to aqueous base (

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Degradation & Impurity Identification

Q1: I performed a basic extraction (1N NaOH) to purify the acid, but my recovery was low, and the product turned yellow. What happened?

Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (

-

Visual Cue: Salicylaldehyde derivatives (ortho-hydroxy aldehydes) often exhibit a distinct yellow color, especially as phenolate salts in basic solution.

-

Solution: Avoid strong bases like NaOH. Use milder bases like Sodium Bicarbonate (

) or Potassium Carbonate (

Q2: Can I use the Cannizzaro reaction to selectively reduce the aldehyde?

Technical Insight: Proceed with extreme caution.

While the molecule lacks

Category B: Storage & Handling

Q3: Can I store this compound as a sodium salt solution for later use? Recommendation: NO. Even at neutral to slightly basic pH (7.5–8.5), the electron-deficient ring makes the C-F bond susceptible to slow hydrolysis by water over time.

-

Protocol: Isolate the free acid immediately after synthesis or purification.

-

Storage: Store as a solid powder under inert gas (

or Ar) at

Mechanistic Visualization

The following diagram illustrates the competitive pathways when the compound is exposed to base. Note the dominance of the

Caption: Figure 1.[3][4] Degradation pathways.[5] The red path (SNAr) is the dominant instability risk in base.

Optimized Experimental Protocols

Protocol A: Safe Basic Dissolution (for Extraction/Purification)

Use this protocol if you must dissolve the compound in water for purification.

| Parameter | Specification | Rationale |

| Base Selection | Sat. | Avoids high concentration of strong nucleophile ( |

| Temperature | Ice Bath ( | Retards the rate of C-F hydrolysis. |

| Time Limit | < 15 Minutes | Minimize exposure window. |

| Quench | 1N HCl or 1N | Rapidly re-protonate to the stable free acid form. |

Step-by-Step:

-

Cool the organic layer containing the product to

. -

Add cold (

) saturated -

Critical: Separate layers immediately. Do not let the phases sit.

-

Drain the aqueous basic layer directly into a flask containing crushed ice and excess dilute acid (pH < 2).

-

Precipitate the free acid and filter immediately.

Protocol B: Impurity Profiling (HPLC)

Use this to check for the "Yellow Impurity" (Phenol derivative).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm.

-

Expected Shift: The Phenol impurity is more polar than the parent fluoro-compound. It will elute earlier (lower Retention Time) and may show a bathochromic shift (absorbance at higher wavelengths) if the mobile phase is neutral.

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with hydroxide. Chemical Reviews.

- Note: Establishes the activ

-

- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Chapter on Aromatic Substitution).

-

Synthesis and Stability of Halogenated Benzoic Acids

-

Cannizzaro Reaction Limitations

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 5-Chloro-2-fluoro-3-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms and functional groups on an aromatic scaffold can profoundly influence a molecule's physical, chemical, and biological properties.[1] In 5-Chloro-2-fluoro-3-formylbenzoic acid, the interplay of the electron-withdrawing chloro, fluoro, formyl, and carboxylic acid groups creates a unique electronic environment, which is reflected in its NMR spectrum. Understanding these spectral nuances is paramount for unambiguous structural confirmation and for predicting the molecule's reactivity and interactions.

¹H NMR Spectral Analysis: A Detailed Interpretation

The proton NMR spectrum of 5-Chloro-2-fluoro-3-formylbenzoic acid is characterized by distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts are significantly influenced by the strong electron-withdrawing nature of the substituents.[1]

Aromatic Region: The spectrum is expected to display two signals for the two aromatic protons. Their chemical shifts, anticipated in the range of 7.5 - 8.5 ppm, are dictated by the combined electronic effects of the substituents.[1] The coupling between these protons would manifest as doublets, with a typical ortho-coupling constant (³JHH) of 7-9 Hz.[1] Further splitting may arise from coupling to the fluorine atom.

Aldehyde Proton: A highly deshielded singlet corresponding to the aldehyde proton (-CHO) is expected to appear significantly downfield, typically between 9.5 and 10.5 ppm.[1] This pronounced downfield shift is a direct consequence of the strong deshielding effect of the carbonyl group. A through-space coupling to the fluorine at position 2 might also be observed, providing valuable conformational information.[1]

Carboxylic Acid Proton: The carboxylic acid proton (-COOH) signal is generally a broad singlet, the chemical shift of which is highly sensitive to solvent and concentration, typically appearing in the 10-13 ppm range.[1]

Table 1: Predicted ¹H NMR Spectral Data for 5-Chloro-2-fluoro-3-formylbenzoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H | 7.5 - 8.5 | Doublet of doublets | ³J(H,H) = 7-9, ⁴J(H,F) = 2-4 |

| Aromatic H | 7.5 - 8.5 | Doublet of doublets | ³J(H,H) = 7-9, ³J(H,F) = 5-8 |

| Aldehyde H (-CHO) | 9.5 - 10.5 | Singlet (or doublet) | ⁴J(H,F) = 1-3 (through-space) |

| Carboxylic Acid H (-COOH) | 10 - 13 | Broad singlet | - |

Note: These are predicted values. Actual experimental values may vary based on solvent and spectrometer frequency.

¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 5-Chloro-2-fluoro-3-formylbenzoic acid. Each of the eight carbon atoms in the molecule is expected to produce a distinct signal.

Carbonyl Carbons: The carbonyl carbons of the aldehyde and carboxylic acid groups are the most downfield, with predicted chemical shifts in the range of 185-195 ppm and 165-175 ppm, respectively.[1]

Aromatic Carbons: The six aromatic carbons will resonate in the 120-165 ppm region. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet.[1] The other substituted carbons (C-Cl, C-CHO, C-COOH) will also have characteristic chemical shifts influenced by the respective substituents.[1]

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chloro-2-fluoro-3-formylbenzoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| Aldehyde C=O | 185 - 195 | - |

| Carboxylic Acid C=O | 165 - 175 | - |

| C-F | 155 - 165 | ¹J(C,F) = 240-260 |

| C-Cl | 130 - 140 | - |

| C-CHO | 135 - 145 | - |

| C-COOH | 125 - 135 | - |

| Aromatic C-H | 120 - 140 | - |

| Aromatic C-H | 120 - 140 | - |

Note: These are predicted values. Actual experimental values may vary.

Comparative Analysis with Structurally Related Compounds

To provide context, the NMR data of 5-Chloro-2-fluoro-3-formylbenzoic acid can be compared with simpler, related molecules. For instance, the ¹H NMR spectrum of 2-chlorobenzoic acid shows aromatic protons in the range of 7.31-8.09 ppm and a carboxylic acid proton around 13.43 ppm in DMSO-d₆.[2] Similarly, 4-formylbenzoic acid exhibits an aldehyde proton signal at 10.13 ppm and aromatic signals between 8.04 and 8.15 ppm in DMSO-d₆.[3] The presence of the additional fluorine and the specific substitution pattern in 5-Chloro-2-fluoro-3-formylbenzoic acid leads to a more complex spectrum with distinct shifts and coupling patterns.

Experimental Protocol for NMR Spectrum Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-Chloro-2-fluoro-3-formylbenzoic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the acidic proton.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

Workflow for NMR Analysis of 5-Chloro-2-fluoro-3-formylbenzoic Acid

Caption: A streamlined workflow for the NMR analysis of 5-Chloro-2-fluoro-3-formylbenzoic acid.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are invaluable in such cases.

-

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the two aromatic protons, confirming their relative positions.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached, definitively linking the aromatic protons to their corresponding carbons.[1]

-